

# RLY-4008: A Technical Guide to its Biological Activity and Targets

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                              |           |
|----------------------|------------------------------|-----------|
| Compound Name:       | Lirafugratinib Hydrochloride |           |
| Cat. No.:            | B15574548                    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

RLY-4008, also known as lirafugratinib, is a potent, orally bioavailable, and highly selective small molecule inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2] Oncogenic activation of FGFR2, through gene fusions, mutations, or amplifications, is a key driver in various solid tumors, including intrahepatic cholangiocarcinoma (iCCA) and gastric cancer.[3][4] RLY-4008 was designed to overcome the limitations of previous pan-FGFR inhibitors, which are often associated with off-target toxicities due to their activity against other FGFR isoforms.[5][6] This technical guide provides an in-depth overview of the biological activity, target profile, and preclinical and clinical data for RLY-4008.

## **Introduction to RLY-4008**

RLY-4008 is a third-generation, irreversible FGFR2 inhibitor developed by Relay Therapeutics. [7][8] Its design was guided by long-timescale molecular dynamics simulations, which identified subtle conformational differences between the ATP-binding pockets of FGFR2 and other FGFR family members.[9] This motion-based drug discovery approach enabled the development of a compound that selectively and covalently binds to a cysteine residue in the P-loop of FGFR2, leading to potent and sustained inhibition.[10] By sparing other FGFR isoforms, particularly FGFR1 and FGFR4, RLY-4008 aims to minimize off-target toxicities such as hyperphosphatemia and diarrhea, which are common dose-limiting side effects of pan-FGFR inhibitors.[5][6]



## **Mechanism of Action and Target Profile**

RLY-4008 is an irreversible inhibitor that covalently binds to FGFR2.[10] Upon oral administration, RLY-4008 inhibits FGFR2-mediated signal transduction pathways, thereby suppressing the proliferation of tumor cells with activating FGFR2 alterations.[1][11]

## **Signaling Pathway**

FGFR2 is a receptor tyrosine kinase that, upon binding to its fibroblast growth factor (FGF) ligands, dimerizes and autophosphorylates, initiating downstream signaling cascades.[4] These pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, are crucial for cell proliferation, survival, differentiation, and angiogenesis.[3] In cancers driven by FGFR2 alterations, these pathways are constitutively active. RLY-4008 blocks the initial autophosphorylation of FGFR2, thereby inhibiting these downstream signals.







#### 1. Cell Culture & Treatment



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. mdpi.com [mdpi.com]
- 2. Novel Endometrial Cancer Models Using Sensitive Metastasis Tracing for CXCR4-Targeted Therapy in Advanced Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Trial Details | GCI [georgiacancerinfo.org]
- 4. SNU-16 Xenograft Model | Xenograft Services [xenograft.net]
- 5. ASCO American Society of Clinical Oncology [asco.org]
- 6. revvity.com [revvity.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. HTRF Human and Mouse Phospho-ERK (Thr202/Tyr204) Detection Kit, 500 Assay Points | Revvity [revvity.co.jp]
- 9. xenograft.org [xenograft.org]
- 10. UCSF FGFR Gene Alteration Trial → REFOCUS: A First-in-Human Study of Highly Selective FGFR2 Inhibitor, RLY-4008, in Patients With ICC and Other Advanced Solid Tumors [clinicaltrials.ucsf.edu]
- 11. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [RLY-4008: A Technical Guide to its Biological Activity and Targets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574548#rly-4008-biological-activity-and-targets]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com